Cas no 2200293-37-2 (5-Chloro-6-(5-fluoro-2-methylphenyl)pyridin-2-amine)

5-Chloro-6-(5-fluoro-2-methylphenyl)pyridin-2-amine is a specialized heterocyclic compound featuring a pyridine core substituted with chloro, fluoro, and methylphenyl groups. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for developing bioactive molecules. The presence of halogen and amine functionalities enhances its reactivity, enabling selective modifications for targeted applications. This compound exhibits potential utility in medicinal chemistry, serving as a precursor for drug candidates with optimized pharmacokinetic properties. Its stability and well-defined synthetic route ensure reproducibility for research and industrial use. Careful handling is advised due to its reactive substituents.
5-Chloro-6-(5-fluoro-2-methylphenyl)pyridin-2-amine structure
2200293-37-2 structure
Product Name:5-Chloro-6-(5-fluoro-2-methylphenyl)pyridin-2-amine
CAS No:2200293-37-2
MF:C12H10ClFN2
MW:236.672605037689
MDL:MFCD31760333
CID:4783186
Update Time:2025-10-21

5-Chloro-6-(5-fluoro-2-methylphenyl)pyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-Chloro-6-(5-fluoro-2-methylphenyl)pyridin-2-amine
    • ClC=1C=CC(=NC=1C1=C(C=CC(=C1)F)C)N
    • MDL: MFCD31760333
    • Inchi: 1S/C12H10ClFN2/c1-7-2-3-8(14)6-9(7)12-10(13)4-5-11(15)16-12/h2-6H,1H3,(H2,15,16)
    • InChI Key: FPABLKFYJIUQOV-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(N)N=C1C1C=C(C=CC=1C)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 239
  • XLogP3: 3.3
  • Topological Polar Surface Area: 38.9

5-Chloro-6-(5-fluoro-2-methylphenyl)pyridin-2-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
195881-2.500g
5-Chloro-6-(5-fluoro-2-methylphenyl)pyridin-2-amine, 95%
2200293-37-2 95%
2.500g
$1733.00 2023-09-07

5-Chloro-6-(5-fluoro-2-methylphenyl)pyridin-2-amine Related Literature

Additional information on 5-Chloro-6-(5-fluoro-2-methylphenyl)pyridin-2-amine

Comprehensive Overview of 5-Chloro-6-(5-fluoro-2-methylphenyl)pyridin-2-amine (CAS No. 2200293-37-2)

The compound 5-Chloro-6-(5-fluoro-2-methylphenyl)pyridin-2-amine (CAS No. 2200293-37-2) is a specialized pyridine derivative with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a chloro-substituted pyridine core and a fluoro-methylphenyl side chain, makes it a subject of interest for drug discovery and material science applications. Researchers are increasingly exploring its role as a building block in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.

In recent years, the demand for halogenated pyridines like 5-Chloro-6-(5-fluoro-2-methylphenyl)pyridin-2-amine has surged due to their versatility in medicinal chemistry. This compound’s electron-withdrawing groups (chloro and fluoro) enhance its reactivity, enabling precise modifications for targeted applications. A growing trend in AI-driven drug design has further amplified interest in such compounds, as computational models predict their interactions with biological targets more efficiently. Users frequently search for terms like "pyridine-based drug intermediates" or "fluoro-methylphenyl derivatives," reflecting the compound’s relevance in cutting-edge research.

The synthesis of CAS No. 2200293-37-2 typically involves palladium-catalyzed cross-coupling reactions, a method widely discussed in organic chemistry forums. Its amine functionality allows for further derivatization, making it a valuable precursor for heterocyclic compounds. Environmental and regulatory considerations also play a role in its adoption, with researchers seeking greener synthetic routes to minimize waste. This aligns with the broader industry shift toward sustainable chemistry, a topic dominating scientific discourse and search queries like "eco-friendly halogenated compounds."

Beyond pharmaceuticals, 5-Chloro-6-(5-fluoro-2-methylphenyl)pyridin-2-amine is explored in material science for its potential in organic electronics. Its conjugated system and halogen substituents contribute to desirable electronic properties, relevant for OLEDs and photovoltaic devices. As the push for renewable energy solutions intensifies, searches for "halogenated pyridines in energy storage" have risen, highlighting the compound’s multidisciplinary appeal.

Quality control and analytical characterization of CAS No. 2200293-37-2 are critical, with techniques like HPLC, NMR, and mass spectrometry ensuring purity. Laboratories prioritize high-throughput screening to accelerate its integration into workflows, addressing common user questions such as "how to validate pyridine derivatives." The compound’s stability under various conditions is another focal point, particularly for storage and transport in global supply chains.

In summary, 5-Chloro-6-(5-fluoro-2-methylphenyl)pyridin-2-amine represents a convergence of innovation and practical utility across industries. Its adaptability to drug development, sustainable synthesis, and advanced materials ensures its prominence in scientific literature and search trends. As research evolves, this compound will likely remain a keystone in the quest for novel solutions to global challenges.

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